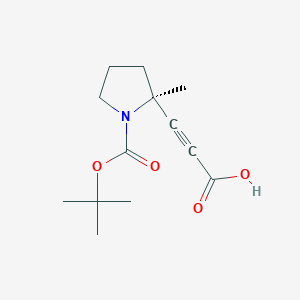

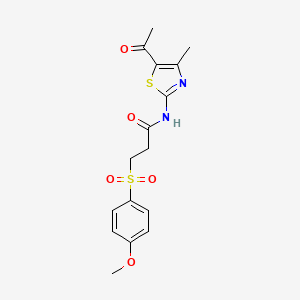

(S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrrolidine, which is a cyclic amine, with a tert-butoxycarbonyl (Boc) protecting group and a propiolic acid group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, the Boc group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The propiolic acid group could potentially be introduced through a reaction with a suitable acetylene compound .Molecular Structure Analysis

The molecular structure would consist of a 2-methylpyrrolidine ring with a Boc group on one of the nitrogen’s substituents and a propiolic acid group on the 3-position of the pyrrolidine ring .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid . The resulting amine could then participate in further reactions .Wissenschaftliche Forschungsanwendungen

Large-Scale Synthesis from L-Aspartic Acid

A study by Yoshida et al. (1996) described the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid. This process involves methylation, reduction, protection, and mesylation steps, resulting in the target compound with high yield and diastereoselectivity. Such synthetic routes are crucial for generating complex molecules for further pharmaceutical or material science applications (Yoshida et al., 1996).

Organometallic Chemistry and Antibiotic Analog Synthesis

Patra et al. (2012) explored the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives for use in preparing organometallic analogues of the antibiotic platensimycin. This work highlights the compound's utility in the field of medicinal organometallic chemistry, where stereoselective syntheses of complex structures are crucial (Patra, Merz, & Metzler‐Nolte, 2012).

Mechanistic Studies and Chemical Transformations

Xue and Silverman (2010) reported on an alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration mechanism, demonstrating a novel chemical transformation that could be leveraged in synthetic chemistry for the development of new synthetic routes and the study of reaction mechanisms (Xue & Silverman, 2010).

Enantioselective Synthesis in Neuroactive Compounds

Research by Pajouhesh et al. (2000) on the enantioselective synthesis of neuroexcitant analogs demonstrates the application of (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid derivatives in the synthesis of compounds with potential neuroactive properties. This emphasizes the compound's role in developing new neuroactive drugs or studying neurological pathways (Pajouhesh et al., 2000).

Biodegradable Polycarbonates and Drug Delivery

Tsai, Wang, and Darensbourg (2016) discussed the synthesis of degradable polycarbonates derived from dihydroxybutyric acid and its platinum-polymer conjugates. While not directly related to (S)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid, this research highlights the broader context of synthesizing biocompatible polymers and drug delivery systems, indicating potential areas where such derivatives could be applied (Tsai, Wang, & Darensbourg, 2016).

Wirkmechanismus

As for the compound’s pharmacokinetics, the presence of the Boc group could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties The Boc group is relatively large and bulky, which could influence the compound’s solubility and its ability to cross biological membranes.

The compound’s action and efficacy could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the removal of the Boc group requires acidic conditions , so the compound’s activity could be affected by the pH of its environment.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDZQKWFTPDRMG-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane](/img/structure/B2977927.png)

![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)

![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)

![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)

![1-(2,4-dichlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977948.png)